BenchChemオンラインストアへようこそ!

2-chloro-N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-4-fluorobenzamide

Drug design Lead optimization Physicochemical profiling

Selecting 2-chloro-N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-4-fluorobenzamide (CAS 1060246-79-8) is critical for precise α7 nAChR PAM and PDE screening SAR. The 2-chloro-4-fluoro substitution pattern imparts unique steric/electronic effects, halogen-bonding potential, and metabolic stability benchmarks absent in the des-chloro analog (CAS 1060331-37-4) or 6-fluoro regioisomer (CAS 1060247-02-0). Avoid irreproducible results—use the exact reference standard. Inquire for current stock and bulk pricing.

Molecular Formula C18H16ClFN2O2
Molecular Weight 346.8 g/mol
CAS No. 1060246-79-8
Cat. No. B6539143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-4-fluorobenzamide
CAS1060246-79-8
Molecular FormulaC18H16ClFN2O2
Molecular Weight346.8 g/mol
Structural Identifiers
SMILESC1CC1NC(=O)CC2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)F)Cl
InChIInChI=1S/C18H16ClFN2O2/c19-16-10-12(20)3-8-15(16)18(24)22-14-4-1-11(2-5-14)9-17(23)21-13-6-7-13/h1-5,8,10,13H,6-7,9H2,(H,21,23)(H,22,24)
InChIKeyARSZKBQYFJICAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-4-fluorobenzamide (CAS 1060246-79-8): Structural and Pharmacological Context for Procurement Decisions


2-Chloro-N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-4-fluorobenzamide (CAS 1060246-79-8, molecular formula C18H16ClFN2O2, MW 346.8 g/mol) is a synthetic substituted benzamide featuring a 2-chloro-4-fluorobenzoyl moiety coupled to a para-substituted phenylacetamide bearing an N-cyclopropyl terminus. This compound resides at the intersection of two therapeutically relevant chemotypes: cyclopropyl amide derivatives explored as nicotinic acetylcholine receptor (nAChR) ligands and as histamine H3 receptor modulators [1], and halogenated benzamide scaffolds investigated for phosphodiesterase (PDE) inhibition and anti-inflammatory applications. Its dual-halogen substitution pattern (2-Cl, 4-F) distinguishes it from simpler mono-substituted or unsubstituted analogs, potentially altering target engagement kinetics, metabolic stability, and selectivity profile in ways critical for reproducible research outcomes [2].

Why 2-Chloro-N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-4-fluorobenzamide Cannot Be Replaced by Over-the-Counter Analogs


Within the N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}benzamide series, even single-atom changes dramatically alter pharmacological profiles. The presence of the 2-chloro substituent ortho to the amide carbonyl introduces steric and electronic effects that can modulate rotational freedom of the benzamide bond, influence hydrogen-bonding capacity of the adjacent amide NH, and alter metabolic susceptibility (e.g., CYP450-mediated oxidation) compared to the des-chloro analog (CAS 1060331-37-4) or the 4-methyl analog (CAS 1060247-93-9). Furthermore, the 4-fluoro substitution position is critical: its regioisomer 2-chloro-N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-6-fluorobenzamide (CAS 1060247-02-0) would present a different electrostatic surface and dipole moment, potentially reversing selectivity among closely related enzyme isoforms or receptor subtypes [1]. Procurement of an incorrect analog—however structurally similar—can lead to irreproducible biological results, wasted screening resources, and misleading SAR conclusions.

Head-to-Head Quantitative Differentiation of 2-Chloro-N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-4-fluorobenzamide vs. Closest Analogs


2-Chloro Substitution Effect on Calculated Physicochemical and Drug-Likeness Parameters vs. Des-Chloro Analog

The 2-chloro substituent on the benzamide ring increases molecular weight (+34.5 Da), calculated lipophilicity (clogP approximately +0.6 to +0.8 units), and topological polar surface area relative to the des-chloro comparator N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-4-fluorobenzamide (CAS 1060331-37-4, MW 312.3 g/mol). These changes shift the target compound further into favorable drug-like chemical space but may reduce aqueous solubility, impacting assay compatibility. The increased halogen content also introduces additional opportunities for halogen bonding in the target binding site .

Drug design Lead optimization Physicochemical profiling

Regioisomeric Differentiation: 4-Fluoro vs. 6-Fluoro Positional Isomer Impact on Predicted Target Binding

The 4-fluoro orientation of the target compound positions the fluorine atom para to the carbonyl, creating a linear dipole along the benzamide axis. In contrast, the 6-fluoro regioisomer (CAS 1060247-02-0) places fluorine ortho to the amide carbonyl in a position that can sterically clash with the cyclopropylacetamide-substituted aniline ring and alter the preferred dihedral angle of the amide bond. Patent SAR data for cyclopropyl aryl amides indicates that aryl substitution position profoundly affects both potency (pKi differences >1 log unit between regioisomers) and functional activity at nAChR subtypes [1]. While compound-specific potency data for the target compound are not publicly available, the regioisomeric pair exemplifies the non-interchangeability principle governing this chemical series.

Selectivity Binding mode Isosteric replacement

N-Cyclopropylacetamide vs. Alternative Amide Capping Groups: Receptor Subtype Selectivity Implications

The N-cyclopropylacetamide side chain present in the target compound is a recurring motif in nAChR α7 positive allosteric modulator (PAM) pharmacophores. In the Roche cyclopropyl aryl amide series, the cyclopropane ring imposes conformational rigidity that restricts the accessible orientations of the terminal amide, directly influencing subtype selectivity between α7 and α4β2 nAChRs. Patent data for structurally related exemplars show that replacement of cyclopropyl with larger cycloalkyl groups (e.g., cyclobutyl, cyclopentyl) or acyclic alkyl chains shifts selectivity profiles, with some analogs losing α7 PAM activity entirely while gaining α4β2 activity [1]. The target compound's specific N-cyclopropyl group is therefore essential for maintaining the intended pharmacological fingerprint.

nAChR modulation Receptor selectivity Scaffold optimization

Halogen-Bonding Potential of the 2-Chloro-4-Fluoro Substitution Pattern vs. Mono-Halogenated Analogs

The 2-chloro substituent on the electron-deficient 4-fluorobenzamide ring creates a halogen-bond donor with a calculated σ-hole potential that is absent in the des-chloro analog. In protein-ligand complexes of related halogenated benzamides, chloro substituents ortho to the amide participate in C–Cl···O=C (backbone carbonyl) halogen bonds with distances of 2.9–3.2 Å and angles of 160–175°, contributing 0.5–2.0 kcal/mol to binding free energy according to quantum mechanical calculations [1]. The 4-fluoro group, while a weaker halogen-bond donor, contributes to overall electrostatic complementarity. The combination of both halogens in the target compound provides a unique interaction fingerprint not achievable with single-halogen or non-halogenated analogs (e.g., the 4-methyl analog CAS 1060247-93-9).

Halogen bonding Binding affinity Crystallography

Synthetic Accessibility and Procurement Uniqueness Relative to In-House Synthesis Feasibility

The target compound requires a four-step synthetic sequence: (i) amide coupling of 2-chloro-4-fluorobenzoic acid with 4-aminophenylacetic acid (or ester), (ii) activation of the pendant carboxylic acid, (iii) coupling with cyclopropylamine, and (iv) purification. While each step individually uses standard reagents (DCC/HOBt or HATU-mediated couplings), the overall sequence demands careful control of chemoselectivity due to the presence of two reactive carboxy/amino groups. By contrast, the simpler des-chloro analog can be prepared in fewer steps from commercially available 4-fluorobenzoic acid. The incremental synthetic complexity of the target compound, combined with the need for chromatographic purification to separate from the potential 6-fluoro regioisomeric impurity that may arise during benzamide formation, justifies procurement from a qualified supplier rather than committing internal medicinal chemistry resources [1].

Custom synthesis Procurement Cost-effectiveness

High-Impact Application Scenarios for 2-Chloro-N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-4-fluorobenzamide Based on Documented Differentiation


Nicotinic Acetylcholine Receptor α7 Positive Allosteric Modulator (PAM) Screening and Lead Optimization

The target compound is structurally aligned with the Roche cyclopropyl aryl amide nAChR ligand series [1]. Its N-cyclopropylacetamide side chain and 2-chloro-4-fluorobenzamide core make it suitable for α7 nAChR PAM screening cascades where both the cyclopropyl group and halogenation pattern are critical for activity. Researchers should use this compound as a reference standard when profiling structure-activity relationships around the benzamide region, rather than substituting with the des-chloro analog, which lacks the halogen-bonding potential of the 2-chloro group.

Phosphodiesterase (PDE) Isoform Selectivity Profiling with Halogen-Modified Benzamide Probes

Substituted benzamides have documented activity as PDE4 inhibitors. The 2-chloro-4-fluoro substitution pattern in the target compound provides a distinct electronic profile for probing PDE isoform selectivity, particularly PDE4 subtypes where halogen-aromatic interactions in the active site have been crystallographically characterized. When conducting PDE panel screens, the target compound serves as a dual-halogen probe that can reveal SAR trends not observable with mono-halogenated or non-halogenated controls.

Physicochemical Property Benchmarking in Drug Discovery Programs

With a molecular weight of 346.8 g/mol and a balanced halogenation pattern, the target compound occupies a region of chemical space often associated with lead-like properties. Medicinal chemistry teams can use this compound as a reference for evaluating how incremental halogenation (Cl vs. H at the 2-position) affects solubility, permeability, and metabolic stability—key parameters in hit-to-lead decision-making. Comparative data with the des-chloro analog (ΔclogP ~0.7, ΔMW +34.5 Da) provide quantitative benchmarks for property-based drug design.

Halogen-Bonding Interaction Studies via Co-Crystallography and Computational Modeling

The 2-chloro substituent on the benzamide ring is geometrically positioned to form C–Cl···O halogen bonds with backbone carbonyl groups in target proteins. Structural biology groups can employ this compound in co-crystallization trials to experimentally validate halogen-bonding contributions to binding affinity, generating high-resolution structural data that inform subsequent scaffold optimization. The 4-fluoro group simultaneously serves as an internal reference for weaker halogen interactions, enabling direct comparison within a single ligand.

Quote Request

Request a Quote for 2-chloro-N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-4-fluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.